Benzene, (1-methoxypropyl)- Benzene, (1-methoxypropyl)-
Brand Name: Vulcanchem
CAS No.: 59588-12-4
VCID: VC19544475
InChI: InChI=1S/C10H14O/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3
SMILES:
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol

Benzene, (1-methoxypropyl)-

CAS No.: 59588-12-4

Cat. No.: VC19544475

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

Benzene, (1-methoxypropyl)- - 59588-12-4

Specification

CAS No. 59588-12-4
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
IUPAC Name 1-methoxypropylbenzene
Standard InChI InChI=1S/C10H14O/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3
Standard InChI Key ANKVSZOYVTWLQO-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC=CC=C1)OC

Introduction

Synthesis and Optimization Strategies

The synthesis of benzene, (1-methoxypropyl)- can be extrapolated from methods used for its chloro derivative and related ethers. A pivotal approach involves nucleophilic substitution reactions, as demonstrated in the synthesis of 1-chloro-3-methoxypropane .

Key Synthetic Route

  • Starting Material: 1,3-Bromochloropropane reacts with sodium methoxide in the presence of a phase-transfer catalyst (e.g., benzyltrimethylammonium chloride) .

  • Reaction Conditions:

    • Molar ratio of 1,3-bromochloropropane to sodium methoxide: 1:0.9–1.2 .

    • Solvent: Benzene or cyclohexane (volume ratio 1:3–10) .

    • Temperature: 50–80°C during reflux .

  • Product Isolation: Filtration to remove sodium bromide, followed by distillation to yield the target compound .

Example Reaction:

1,3-Bromochloropropane+NaOCH3TBAB1-Chloro-3-methoxypropane+NaBr\text{1,3-Bromochloropropane} + \text{NaOCH}_3 \xrightarrow{\text{TBAB}} \text{1-Chloro-3-methoxypropane} + \text{NaBr}

This method achieves yields exceeding 90% under optimized conditions . For benzene, (1-methoxypropyl)-, substituting 1,3-bromochloropropane with a propylbenzene precursor could facilitate analogous etherification.

Challenges and Solutions

  • Regioselectivity: Ensuring methoxy group attachment at the terminal carbon requires controlled stoichiometry and catalysts .

  • Byproduct Formation: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) minimizes side reactions and shortens reaction times .

Physicochemical Properties

While experimental data for benzene, (1-methoxypropyl)- are sparse, estimates can be derived from analogs:

PropertyValue (Estimated)Source CompoundReference
Density0.95–1.00 g/cm³1-Methoxy-2-(3-methoxypropyl)benzene
Boiling Point210–230°C(3-Chloro-1-methoxypropyl)benzene
Flash Point~90°CBenzene derivatives
LogP2.6–3.04-Propylanisole

The compound’s hydrophobicity (LogP ~2.8) suggests moderate lipid solubility, aligning with trends in alkyl-substituted aromatics .

Chemical Reactivity and Functionalization

Benzene, (1-methoxypropyl)- exhibits reactivity typical of aryl ethers:

Electrophilic Substitution

The methoxy group acts as an ortho/para-directing substituent, facilitating nitration, sulfonation, or halogenation at these positions. For example:

Ar-OCH2CH2CH3+HNO3H2SO4NO2Ar-OCH2CH2CH3\text{Ar-OCH}_2\text{CH}_2\text{CH}_3 + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{NO}_2-\text{Ar-OCH}_2\text{CH}_2\text{CH}_3

Oxidative Degradation

Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the propyl chain may undergo cleavage to yield benzoic acid derivatives .

Biological Activity and Applications

Although direct studies on benzene, (1-methoxypropyl)- are lacking, its structural analogs demonstrate notable antimicrobial properties. For instance, 1-(3-methoxy-1-phenyl-propyl)morpholine exhibits potent activity against Staphylococcus aureus and Pseudomonas aeruginosa . Mechanisms may involve membrane disruption via hydrophobic interactions, a trait shared with other alkylaryl ethers .

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